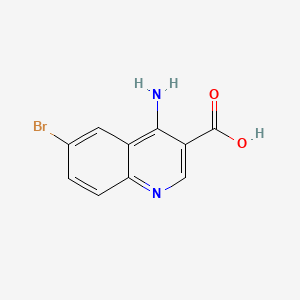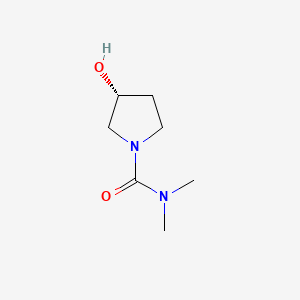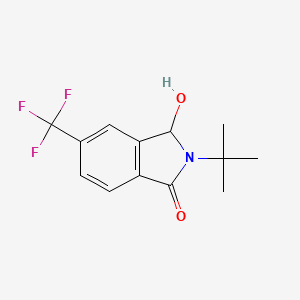
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one” is a chemical compound with the CAS Number: 1242336-73-7 . It has a molecular weight of 273.25 . The IUPAC name for this compound is 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-1-isoindolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Scientific Research Applications
Pharmaceutical Synthesis
The trifluoromethyl group in compounds like 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has been found to significantly enhance the pharmacological activity of drugs . This group is a common feature in many FDA-approved drugs due to its ability to improve bioavailability, stability, and metabolic resistance. The isoindolin-1-one structure is particularly interesting for the development of new therapeutic agents, as it can be tailored to interact with various biological targets.
Herbicides
N-isoindoline-1,3-dione derivatives exhibit biological activity that can be harnessed for the development of herbicides . The structural flexibility allows for the synthesis of compounds that can target specific enzymes or pathways in plants, providing a way to control weed growth without affecting crops.
Colorants and Dyes
The unique chemical structure of isoindolin-1-one derivatives makes them suitable for use as colorants and dyes . Their ability to absorb and emit light at different wavelengths can be exploited in the design of new materials with specific optical properties for industrial and artistic applications.
Polymer Additives
Isoindolin-1-one derivatives can serve as stabilizers and additives in polymers . They can enhance the physical properties of plastics, such as durability and resistance to degradation, making them valuable in the production of long-lasting materials.
Organic Synthesis
The reactivity of N-isoindoline-1,3-dione heterocycles allows them to be used as intermediates in organic synthesis . They can participate in various chemical reactions, enabling the construction of complex molecules for research and industrial purposes.
Photochromic Materials
These compounds have potential applications in the development of photochromic materials . Their ability to change color upon exposure to light can be utilized in smart windows, sunglasses, and other products that respond to light intensity.
Safety and Hazards
The compound’s Material Safety Data Sheet (MSDS) can be found online . This document provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.
properties
IUPAC Name |
2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHLDWXVSCZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682136 |
Source


|
| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one | |
CAS RN |
1242336-73-7 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-5-(trifluoromethyl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxy-5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)
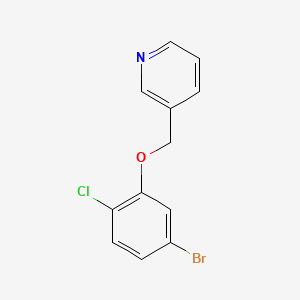
![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)


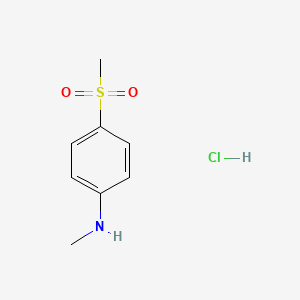
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
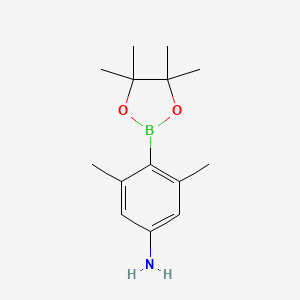
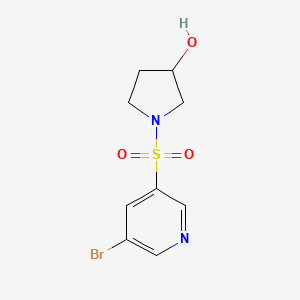

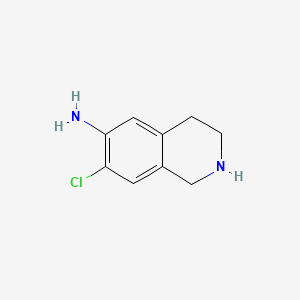
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
